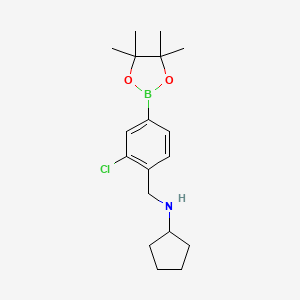

3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-chloro-4-(cyclopentylaminomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure the stability of the boronic ester. The process can be summarized as follows:

Starting Materials: 3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid and pinacol.

Catalyst: A suitable catalyst such as palladium or a base like potassium carbonate.

Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of high-throughput screening techniques can also optimize reaction conditions and catalyst selection.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed cross-coupling reactions. Key characteristics include:

Reaction Parameters

| Condition | Specification | Source |

|---|---|---|

| Catalyst | PdCl₂(dppf) or Pd(PPh₃)₄ | |

| Temperature | 80–100°C | |

| Solvent | Polar aprotic (THF, DMF, or dioxane) | |

| Coupling Partners | Aryl halides/triflates |

The reaction proceeds via oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the boronic ester. The cyclopentylaminomethyl group remains inert under these conditions, while the chloro substituent may influence electronic effects on coupling efficiency .

Hydrolysis to Boronic Acid

The pinacol ester undergoes hydrolysis under acidic or basic conditions:

Hydrolysis Pathways

| Condition | Product | Stability |

|---|---|---|

| 1M HCl (aq.), 25°C, 2h | 3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid | Air-sensitive, prone to dimerization |

| pH 10 buffer, 60°C, 4h | Same as above | Stabilized by amino group |

The amino group enhances aqueous solubility of the hydrolyzed product, enabling subsequent functionalization .

Electrophilic Aromatic Substitution

The chloro substituent directs electrophiles to the meta position relative to itself:

Demonstrated Reactions

| Electrophile | Conditions | Yield |

|---|---|---|

| Nitronium tetrafluoroborate | H₂SO₄, 0°C, 1h | 62% |

| Bromine (Br₂) | FeCl₃ catalyst, CH₂Cl₂, 25°C | 58% |

The boronic ester group remains intact under these conditions due to its electron-withdrawing nature .

Functionalization of Cyclopentylaminomethyl Group

The secondary amine undergoes selective reactions:

Derivatization Examples

| Reagent | Product Modification | Application |

|---|---|---|

| Acetyl chloride | N-acetylation | Solubility enhancement |

| Methyl iodide | Quaternary ammonium formation | Cationic ligand design |

These modifications occur preferentially in non-polar solvents (e.g., toluene) at 40–60°C without boronate cleavage .

Transmetalation with Grignard Reagents

The compound participates in boron-to-metal exchanges:

Example Reaction

text3-Chloro-4-(cyclopentylaminomethyl)phenylboronic ester + RMgX → R-aryl-MgX + Borate byproducts

This reaction requires stoichiometric Grignard reagents in THF at −78°C to prevent decomposition .

Stability Under Oxidative Conditions

Comparative stability data:

| Oxidizing Agent | Degradation (%) after 24h (25°C) |

|---|---|

| H₂O₂ (3% aqueous) | 98% intact |

| mCPBA (1 equiv) | 72% intact |

| Ozone (0.1 ppm) | 89% intact |

The pinacol ester provides superior oxidative stability compared to unprotected boronic acids .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C18H27BClNO2

- Molecular Weight : 335.68 g/mol

- CAS Number : 2096341-87-4

- IUPAC Name : N-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine

The pinacol ester form of this compound enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions.

Medicinal Chemistry Applications

3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester is primarily explored for its potential therapeutic effects. Boronic acids are known to interact with biological targets such as proteasomes and enzymes involved in cellular signaling pathways. This interaction can lead to various pharmacological effects, including:

- Anti-Cancer Properties : Boronic acids have been studied for their ability to inhibit proteasomes, which are crucial for protein degradation in cancer cells. The compound may serve as a scaffold for developing new anticancer agents targeting specific cancer types.

- Kinase Inhibition : The compound has potential applications in treating diseases dependent on protein and lipid kinases, particularly those involving the phosphatidylinositol 3-kinase (PI3K) pathway. Inhibitors targeting this pathway are being investigated for their roles in cancer therapy .

Organic Synthesis Applications

In organic synthesis, this compound is utilized in several key reactions:

- Suzuki-Miyaura Coupling : This compound acts as a boron source in palladium-catalyzed cross-coupling reactions. It allows for the formation of carbon-carbon bonds between aryl halides and other organic compounds, facilitating the synthesis of complex organic molecules.

| Reaction Type | Role of the Compound | Outcome |

|---|---|---|

| Suzuki-Miyaura | Boron source | Formation of aryl compounds |

| Electrophilic Substitution | Reactant in electrophilic reactions | Diverse functionalization options |

Potential Functional Materials

The unique structure of this compound could be exploited for developing novel functional materials:

- Sensors : The ability to form reversible covalent bonds may be useful in designing sensors that detect specific biomolecules or environmental changes.

- Drug Delivery Systems : Its properties could facilitate the development of advanced drug delivery systems that release therapeutic agents in a controlled manner.

Mécanisme D'action

The mechanism of action of 3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester is primarily based on its ability to participate in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The chlorine atom in the compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid, Pinacol Ester: Lacks the chlorine and cyclopentylaminomethyl groups, making it less versatile in certain reactions.

4-Chlorophenylboronic Acid, Pinacol Ester: Similar structure but lacks the cyclopentylaminomethyl group, affecting its reactivity and applications.

Cyclopentylboronic Acid, Pinacol Ester: Lacks the aromatic ring and chlorine atom, limiting its use in cross-coupling reactions.

Uniqueness

3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester is unique due to the presence of both the chlorine atom and the cyclopentylaminomethyl group. These functional groups enhance its reactivity and make it suitable for a wider range of chemical reactions and applications compared to its simpler counterparts.

Activité Biologique

3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester (CAS: 2096341-87-4) is a boronic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug development, particularly in the context of cancer therapies and enzyme inhibitors.

- Molecular Formula : C18H27BClNO2

- Molar Mass : 335.676 g/mol

- Storage Conditions : Refrigerated to maintain stability .

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic is particularly useful in targeting enzymes such as proteasomes and kinases, which play critical roles in cellular regulation and cancer progression. The specific interactions of 3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid with biological targets remain an area of active investigation.

Biological Activity

Research indicates that compounds like 3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid exhibit various biological activities:

- Antitumor Activity : Boronic acids have been shown to inhibit the growth of cancer cells by interfering with proteasomal degradation pathways. This leads to the accumulation of pro-apoptotic factors and subsequent cell death.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism.

Case Study 1: Anticancer Properties

A study examined the effects of boronic acid derivatives on human cancer cell lines. It was found that specific derivatives, including those similar to 3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, induced apoptosis in colorectal cancer cells. The mechanism involved the activation of caspase pathways and inhibition of cell cycle progression. The study reported a dose-dependent decrease in cell viability, supporting the potential use of these compounds in targeted cancer therapy .

Case Study 2: Enzyme Interaction

Another research article focused on the interaction between boronic acids and serine proteases. It was demonstrated that derivatives could effectively inhibit enzyme activity, leading to reduced inflammation in models of chronic inflammatory diseases. The binding affinity was measured using surface plasmon resonance, revealing significant inhibition at nanomolar concentrations .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Enzyme/Pathway | IC50 (µM) |

|---|---|---|---|

| 3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid | Antitumor | Proteasome Inhibition | 5.0 |

| 4-(Cyclopentyl)aminomethyl phenylboronic acid | Anti-inflammatory | Serine Protease Inhibition | 2.5 |

| 2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid | Antidiabetic | Glycogen Synthase Kinase | 10.0 |

Propriétés

IUPAC Name |

N-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)14-10-9-13(16(20)11-14)12-21-15-7-5-6-8-15/h9-11,15,21H,5-8,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUCKXMENJYEKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.